molecular formula C12H14N2S B14118476 N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline

N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline

Cat. No.: B14118476
M. Wt: 218.32 g/mol
InChI Key: PTROZTUDAJIDBT-QLQROWNFSA-N
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Description

N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline: is a heterocyclic compound featuring a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline typically involves the condensation of aniline with a thiazolidine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various thiazolidine derivatives .

Scientific Research Applications

N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

  • N-[(2E)-3-methyl-1,3-thiazolidin-2-ylidene]aniline
  • N-(3-methyl-1,3-oxazolidin-2-ylidene)aniline
  • (2E)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-N-phenylethanethioamide

Comparison: N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)-N-phenylethanimine

InChI

InChI=1S/C12H14N2S/c1-14-9-10-15-12(14)7-8-13-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b12-7+,13-8?

InChI Key

PTROZTUDAJIDBT-QLQROWNFSA-N

Isomeric SMILES

CN\1CCS/C1=C/C=NC2=CC=CC=C2

Canonical SMILES

CN1CCSC1=CC=NC2=CC=CC=C2

Origin of Product

United States

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